molecular formula C10H11NO2S B3039704 2-(Allylthio)-6-methylnicotinic acid CAS No. 127868-10-4

2-(Allylthio)-6-methylnicotinic acid

Cat. No.: B3039704
CAS No.: 127868-10-4
M. Wt: 209.27 g/mol
InChI Key: KUJMECMMIKSIEP-UHFFFAOYSA-N
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Description

2-(Allylthio)-6-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with an allylthio group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)-6-methylnicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylnicotinic acid.

    Thioether Formation: The 2-position of the nicotinic acid is functionalized with an allylthio group. This can be achieved through a nucleophilic substitution reaction where an allylthiol reacts with a suitable leaving group on the nicotinic acid derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the allylthiol, facilitating the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Allylthio)-6-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.

    Substitution: The allylthio group can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the allyl group.

Scientific Research Applications

2-(Allylthio)-6-methylnicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives are investigated for their biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-6-methylnicotinic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(Allylthio)nicotinic acid: Lacks the methyl group at the 6-position.

    6-Methylnicotinic acid: Lacks the allylthio group at the 2-position.

Uniqueness

2-(Allylthio)-6-methylnicotinic acid is unique due to the presence of both the allylthio and methyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-methyl-2-prop-2-enylsulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-6-14-9-8(10(12)13)5-4-7(2)11-9/h3-5H,1,6H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJMECMMIKSIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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